4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)morpholine
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine is a compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group
Properties
Molecular Formula |
C14H22BN3O3 |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-6-16-12(17-11)18-7-9-19-10-8-18/h5-6H,7-10H2,1-4H3 |
InChI Key |
MMKWDVWMTIBDDK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a diamine.
Introduction of the Tetramethyl-1,3,2-dioxaborolane Group: This step involves the borylation of the pyrimidine ring using a reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Typical conditions involve:
-
Catalysts : Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂
-
Bases : K₂CO₃, Na₂CO₃, or CsF
-
Solvents : 1,4-dioxane, THF, or mixed aqueous-organic systems
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at electron-deficient positions (e.g., C-5) under basic conditions:
Oxidation of Boronic Ester
The dioxaborolane group oxidizes to boronic acid using:
-
Agents : H₂O₂, NaBO₃, or acidic hydrolysis
-
Applications : Generates reactive intermediates for further functionalization.
Palladium-Catalyzed Cross-Coupling Examples
Solvent and Base Effects
-
Polar aprotic solvents (e.g., DMF) enhance substitution rates on pyrimidine.
-
Aqueous bases (e.g., K₂CO₃) improve Suzuki coupling efficiency by stabilizing intermediates .
Competing Pathways in Cross-Couplings
-
Homocoupling : Minimized using degassed solvents and inert atmospheres .
-
Deboronation : Observed under strongly acidic/basic conditions, requiring pH control .
Spectroscopic Monitoring
-
¹¹B NMR : Tracks boronate integrity (δ 28–32 ppm for intact dioxaborolane).
-
LC-MS : Identifies intermediates during multi-step syntheses .
Material Science
Stability and Handling Considerations
This compound’s versatility in cross-coupling and substitution reactions underpins its role in synthesizing complex molecules for pharmaceuticals and advanced materials.
Scientific Research Applications
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound can act as a boron-containing ligand, binding to active sites of enzymes or receptors, thereby modulating their activity. The tetramethyl-1,3,2-dioxaborolane group plays a crucial role in these interactions by forming stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine is unique due to its combination of a morpholine ring and a pyrimidine ring with a boron-containing substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)morpholine is a complex organic molecule that incorporates a boron-containing dioxaborolane moiety along with a pyrimidine and morpholine structure. This combination suggests potential biological activity, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 295.13 g/mol. The structure can be visualized as follows:
- Dioxaborolane Group : Provides unique reactivity and stability.
- Pyrimidine Ring : Known for its role in nucleic acids and various biological functions.
- Morpholine : Often used in pharmaceuticals for enhancing solubility and bioavailability.
Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.13 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under anhydrous conditions |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The boron atom can interact with hydroxyl groups in enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation : The pyrimidine component may interfere with cellular signaling pathways, particularly those involving nucleic acids.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of pyrimidine exhibit significant anticancer properties by inhibiting tumor growth in vitro and in vivo models. The compound's ability to modulate enzyme activity linked to cancer proliferation was highlighted .
- In a clinical trial involving compounds similar to this structure, an overall response rate of 36% was observed in patients with solid tumors when administered as part of a combination therapy .
- Neuroprotective Effects :
- Material Science Applications :
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine?
The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A reported method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives under palladium catalysis. Column chromatography (hexanes/EtOAc with 0.25% Et₃N) is used for purification, yielding 27% product as per NMR analysis . Alternative routes may use halogenated pyrimidine precursors (e.g., 4-chloro-2-pyrimidinyl derivatives) for boronate ester formation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm boronate ester integration (e.g., Bpin protons at δ ~1.3 ppm) and morpholine/pyrimidine ring connectivity .
- HPLC/LC-MS : For purity assessment (>98% by area normalization) and molecular ion verification (e.g., [M+H]⁺ at calculated m/z) .
- FT-IR : To identify B-O (∼1350 cm⁻¹) and morpholine C-O-C (∼1100 cm⁻¹) stretches .
Q. What are the primary research applications of this compound?
It serves as a boronate ester intermediate in:
- Suzuki-Miyaura cross-couplings for biaryl synthesis in drug discovery .
- Antimicrobial agent development , where pyrimidine-morpholine hybrids enhance target binding .
- Kinase inhibitor studies , leveraging the morpholine moiety for solubility and pharmacokinetic modulation .
Q. What safety protocols are critical when handling this compound?
- Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of airborne particles.
- Store in a dry, sealed container under inert gas (e.g., N₂) to prevent boronate ester hydrolysis .
Q. What are common side reactions observed during synthesis?
- Hydrolysis of the boronate ester in humid conditions, leading to boronic acid byproducts.
- Nucleophilic substitution at the pyrimidine chlorine (if present) by morpholine, requiring stoichiometric control .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this boronate ester?
- Optimize column conditions : Adjust EtOAc/hexanes ratios and additive use (e.g., Et₃N) to reduce tailing and improve separation .
- Explore microwave-assisted synthesis : Reduces reaction time and improves coupling efficiency for aryl halide precursors .
- Use anhydrous solvents : Minimize hydrolysis by rigorously drying reagents and solvents (e.g., molecular sieves) .
Q. What strategies mitigate instability of the boronate ester during storage?
- Lyophilization : Store as a lyophilized solid under argon to prevent moisture-induced degradation .
- Stabilizing ligands : Add pinacol or other diols to competitively inhibit hydrolysis .
- Low-temperature storage : Maintain at -20°C in amber vials to reduce thermal/photo-degradation .
Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties?
- Solubility enhancement : The morpholine oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility for in vitro assays .
- Metabolic stability : Morpholine’s conformational rigidity reduces cytochrome P450-mediated oxidation, extending half-life in biological systems .
Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Q. How should researchers analyze conflicting data on reaction conditions from different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
